molecular formula C19H32N6O2 B5671775 N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[2-(1,2,4-triazol-1-yl)acetyl]piperidin-4-yl]propanamide

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[2-(1,2,4-triazol-1-yl)acetyl]piperidin-4-yl]propanamide

Cat. No.: B5671775
M. Wt: 376.5 g/mol
InChI Key: UDQTVZLGMSTPQR-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[2-(1,2,4-triazol-1-yl)acetyl]piperidin-4-yl]propanamide is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[2-(1,2,4-triazol-1-yl)acetyl]piperidin-4-yl]propanamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of 1-ethylpyrrolidine with formaldehyde and hydrogen cyanide.

    Formation of the Piperidine Ring: The piperidine ring is formed by the cyclization of a suitable precursor, such as 4-piperidone, with appropriate reagents.

    Attachment of the Triazole Ring: The triazole ring is introduced through a cycloaddition reaction involving an azide and an alkyne.

    Coupling Reactions: The final compound is obtained by coupling the intermediate products through amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrrolidine and piperidine rings.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with alcohol or amine groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[2-(1,2,4-triazol-1-yl)acetyl]piperidin-4-yl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and infections.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Industry: The compound is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[2-(1,2,4-triazol-1-yl)acetyl]piperidin-4-yl]propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as those involving neurotransmitters or immune responses, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide
  • N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide
  • N-[(1-ethylpyrrolidin-2-yl)methyl]urea

Uniqueness

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[2-(1,2,4-triazol-1-yl)acetyl]piperidin-4-yl]propanamide is unique due to its combination of three distinct ring systems (pyrrolidine, piperidine, and triazole), which confer specific chemical properties and biological activities. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[2-(1,2,4-triazol-1-yl)acetyl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N6O2/c1-2-23-9-3-4-17(23)12-21-18(26)6-5-16-7-10-24(11-8-16)19(27)13-25-15-20-14-22-25/h14-17H,2-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQTVZLGMSTPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)CCC2CCN(CC2)C(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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